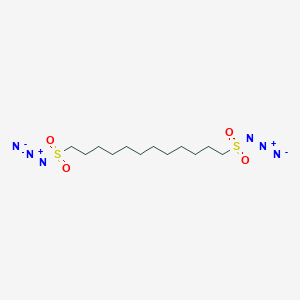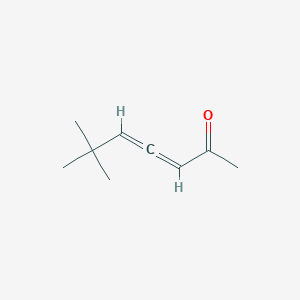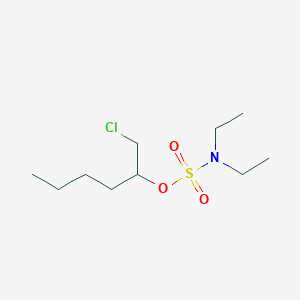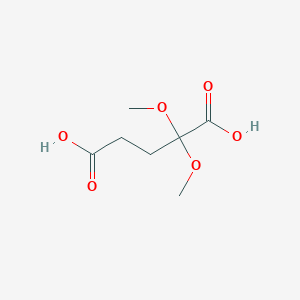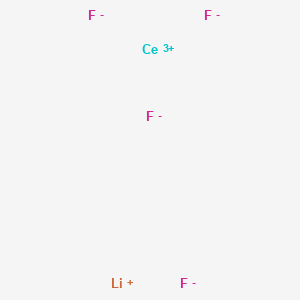
Cerium(3+) lithium fluoride (1/1/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(3+) lithium fluoride (1/1/4) is a compound that consists of cerium, lithium, and fluoride ions in a 1:1:4 ratio. This compound is part of the broader category of rare-earth metal fluorides, which are known for their unique optical and electronic properties. Cerium, a lanthanide, is known for its ability to exist in multiple oxidation states, which makes its compounds versatile in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cerium(3+) lithium fluoride can be synthesized through several methods. One common approach involves the reaction of cerium(III) oxide with lithium fluoride in the presence of hydrofluoric acid. The reaction typically occurs at elevated temperatures to ensure complete conversion:
Ce2O3+6LiF+6HF→2CeLiF4+3H2O
Another method involves the direct combination of cerium(III) fluoride and lithium fluoride under high-temperature conditions. This method is often used in industrial settings due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, cerium(3+) lithium fluoride is often produced using high-temperature solid-state reactions. The raw materials, typically cerium(III) oxide and lithium fluoride, are mixed and heated in a furnace at temperatures exceeding 800°C. This process ensures the formation of a pure and homogeneous product.
Analyse Des Réactions Chimiques
Types of Reactions
Cerium(3+) lithium fluoride undergoes various chemical reactions, including:
Oxidation: Cerium in the +3 oxidation state can be oxidized to the +4 state using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Cerium(IV) compounds can be reduced back to cerium(III) using reducing agents like hydrogen gas or zinc metal.
Substitution: Fluoride ions in the compound can be substituted with other halides (chloride, bromide, iodide) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂), zinc metal (Zn)
Substitution: Hydrogen halides (HCl, HBr, HI)
Major Products Formed
Oxidation: Cerium(IV) fluoride (CeF₄)
Reduction: Cerium(III) fluoride (CeF₃)
Substitution: Cerium(3+) lithium chloride (CeLiCl₄), cerium(3+) lithium bromide (CeLiBr₄), cerium(3+) lithium iodide (CeLiI₄)
Applications De Recherche Scientifique
Cerium(3+) lithium fluoride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its redox properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Studied for its antioxidant properties and potential use in treating oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of cerium(3+) lithium fluoride is primarily based on the redox properties of cerium. Cerium can alternate between the +3 and +4 oxidation states, allowing it to participate in redox reactions. This redox cycling is crucial for its antioxidant activity, where cerium(3+) can scavenge free radicals and prevent oxidative damage. In photonic applications, the compound’s ability to absorb and emit light at specific wavelengths is exploited.
Comparaison Avec Des Composés Similaires
Cerium(3+) lithium fluoride is unique due to its specific combination of cerium, lithium, and fluoride ions. Similar compounds include:
Cerium(III) fluoride (CeF₃): Known for its use in optical coatings and as a phosphor in lighting applications.
Lithium yttrium fluoride (LiYF₄): Commonly used as a host material in solid-state lasers.
Lithium calcium aluminum fluoride (LiCaAlF₆): Used in laser applications due to its favorable optical properties
Compared to these compounds, cerium(3+) lithium fluoride offers a unique combination of redox activity and optical properties, making it suitable for a broader range of applications.
Propriétés
Numéro CAS |
93229-02-8 |
|---|---|
Formule moléculaire |
CeF4Li |
Poids moléculaire |
223.1 g/mol |
Nom IUPAC |
lithium;cerium(3+);tetrafluoride |
InChI |
InChI=1S/Ce.4FH.Li/h;4*1H;/q+3;;;;;+1/p-4 |
Clé InChI |
BGPKKFZGAGVKFM-UHFFFAOYSA-J |
SMILES canonique |
[Li+].[F-].[F-].[F-].[F-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


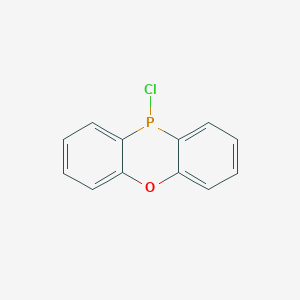
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
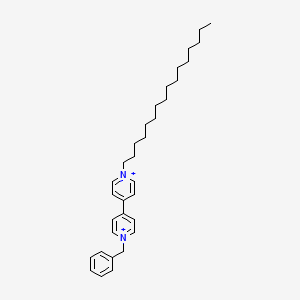
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
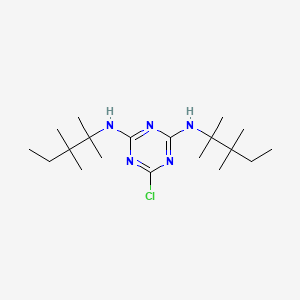
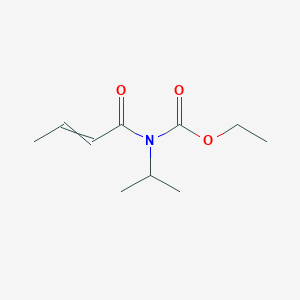
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
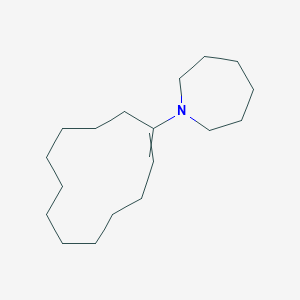
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
